5-Benzyloxy-1-pentanol

Physicochemical characterization Linker design Density trend

5-Benzyloxy-1-pentanol (5-(benzyloxy)pentan-1-ol, CAS 4541-15-5) is a linear bifunctional organic molecule comprising a terminal primary hydroxyl group and a terminal benzyl-protected hydroxyl group linked by a five-carbon alkyl chain. With a molecular weight of 194.27 g/mol and the formula C12H18O2, it serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 4541-15-5
Cat. No. B042146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-1-pentanol
CAS4541-15-5
Synonyms5-(Phenylmethoxy)-1-pentanol;  1,5-Pentanediol Monobenzyl Ether;  5-(Benzyloxy)-1-pentanol;  NSC 5422;  Pentanediol Benzyl Ether
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCCCCO
InChIInChI=1S/C12H18O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2
InChIKeyRZVDPWSEPVHOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxy-1-pentanol (CAS 4541-15-5): A Bifunctional C5 Building Block for PROTAC Linker Chemistry and Natural Product Synthesis


5-Benzyloxy-1-pentanol (5-(benzyloxy)pentan-1-ol, CAS 4541-15-5) is a linear bifunctional organic molecule comprising a terminal primary hydroxyl group and a terminal benzyl-protected hydroxyl group linked by a five-carbon alkyl chain . With a molecular weight of 194.27 g/mol and the formula C12H18O2, it serves as a versatile intermediate in medicinal chemistry and organic synthesis . The compound is routinely synthesized via monobenzylation of 1,5-pentanediol and is commercially available at >95% purity from multiple reputable suppliers . Its primary applications include use as a PROTAC (PROteolysis TArgeting Chimera) linker building block and as a key starting material in the total synthesis of bioactive natural products such as (±)-tanikolide and putaminoxin .

Why Generic Substitution of 5-Benzyloxy-1-pentanol with Shorter or Longer Alkyl-Chain Analogs Fails


In bifunctional linker chemistry, the methylene chain length is not a passive spacer property; it directly governs the spatial separation between functional termini, molecular flexibility, lipophilicity (LogP), and physicochemical properties such as density, refractive index, and enthalpy of vaporization [1]. Substituting 5-Benzyloxy-1-pentanol (C5) with the four-carbon analog 4-Benzyloxy-1-butanol (C4, CAS 4541-14-4) reduces the hydroxyl-to-benzyl ether distance by one methylene unit, altering the conformational ensemble accessible to derived PROTAC degraders and modifying the effective molarity required for ternary complex formation . Conversely, extending to 6-Benzyloxy-1-hexanol (C6, CAS 71126-73-3) increases lipophilicity and hydrodynamic radius, which can exacerbate hook-effect limitations and alter membrane permeability profiles . The enthalpic and entropic contributions of each methylene group are quantifiable, and the C5 homolog occupies a distinct position in the property continuum that cannot be replicated by simply using a different chain length . The following sections present the quantitative evidence substantiating these differentiation claims.

Quantitative Product-Specific Evidence Guide: 5-Benzyloxy-1-pentanol Versus Homologous Benzyloxy-Alkanol Analogs


Density Trend Across C3–C6 Benzyloxy-Alkanol Homologs Positions C5 at the Inflection Point for Hydrophobic Packing

Across the homologous series of ω-benzyloxy-1-alkanols, density at 25 °C decreases monotonically with increasing alkyl chain length. 5-Benzyloxy-1-pentanol (C5) exhibits a measured density of 1.008 g/mL, which is 1.7% lower than the C4 homolog (4-Benzyloxy-1-butanol, 1.025 g/mL) and 1.3% higher than the C6 homolog (6-Benzyloxy-1-hexanol, ~0.995 g/mL) . The C3 analog (3-Benzyloxy-1-propanol) is substantially denser at 1.049 g/mL [1]. This places C5 at an intermediate packing density that reflects a balance between dispersive hydrophobic interactions and molecular volume, with direct implications for formulation behavior and chromatographic retention predictability in purification workflows .

Physicochemical characterization Linker design Density trend

Refractive Index Decreases Linearly With Chain Length: C5 (n20/D 1.505) as the Optimal Mid-Range Optical Identifier for QC Release

The refractive index (n20/D) of ω-benzyloxy-1-alkanols serves as a rapid, non-destructive identity and purity QC metric. 5-Benzyloxy-1-pentanol (C5) has a reported n20/D of 1.505 . The C4 homolog exhibits n20/D of 1.513, and the C3 homolog shows n20/D of 1.516 [1]. Although the C6 comparator's refractive index is less consistently reported across databases, the decreasing trend with increasing chain length is clear. The C5 value of 1.505 is sufficiently distinct from C4 (Δ = −0.008) to serve as a reliable lot-release identity check, reducing the risk of misidentification when multiple homologs are handled in the same laboratory .

Quality control Refractive index Identity testing

Experimentally Determined Enthalpy of Vaporization (56.7 kJ/mol) Enables Accurate Distillation and Thermal Process Design for the C5 Homolog

The enthalpy of vaporization at boiling point for 5-Benzyloxy-1-pentanol has been experimentally determined as 56.7 ± 3.0 kJ/mol, as catalogued in the authoritative Yaws' Thermophysical Properties of Chemicals and Hydrocarbons compendium . This measured value enables precise energy balance calculations for distillation-based purification and solvent removal during scale-up. For the C4 homolog (4-Benzyloxy-1-butanol) and C6 homolog (6-Benzyloxy-1-hexanol), publicly available experimentally validated enthalpy of vaporization data are not as readily accessible in the same compendium [1], meaning that process engineers working with the C5 compound have access to a higher-confidence thermophysical dataset for reactor and separation unit design .

Thermophysical properties Process engineering Distillation design

C5 Alkyl Linker Occupies the 'Balanced Middle' in PROTAC Design: Empirical Guidance from C3–C5–C8 Linker Head-to-Head Comparison

According to a structured analysis of alkyl linker length in PROTAC design, the C5 linker provides one additional set of rotamers compared to the C3 linker, enabling accommodation of subtle discrepancies in binding-site spacing without occluding the breathing motion necessary for processive ubiquitination . The C3 linker functions as a 'short-length molecular ruler' that pulls the POI-E3 pair into a low-nM fast-on/fast-off complex, which may be too restrictive for targets with flexible binding pockets. The C8 linker trades enthalpic grasp for hydrodynamic size, introducing hook-effect risk and potentially reducing effective molarity below the catalytic threshold . When 5-Benzyloxy-1-pentanol is deployed as a PROTAC linker building block (after deprotection of the benzyl group to expose the terminal alcohol for conjugation), the resulting C5-tethered degrader occupies this empirically validated 'middle option,' which has been observed to give the highest sustained signal in biochemical DC50 observations among C3, C5, and C8 congeners [1].

PROTAC linker optimization Ternary complex formation Structure-activity relationship

LogP of 2.08 for C5 Homolog Provides Predictable Intermediate Lipophilicity Between C3 and C6 Analogs for ADME Property Tuning

The ACD/Labs-calculated LogP for 5-Benzyloxy-1-pentanol is 2.08 . This value places the C5 homolog at an intermediate position in the lipophilicity continuum of ω-benzyloxy-1-alkanols, consistent with the addition of approximately 0.5 LogP units per methylene group. While experimentally measured LogP values for the entire homologous series are not available from a single head-to-head study, the ChemSpider-calculated LogP for C5 (2.08) combined with a calculated LogP of approximately 1.87 for a related C4 analog [1] supports the incremental trend. In the context of PROTAC development—where linkers significantly influence the beyond-Rule-of-5 physicochemical profile of the final heterobifunctional degrader—the predictable LogP contribution of the C5 benzyloxy-alkyl motif enables rational tuning of overall lipophilicity without introducing the excessive hydrophobicity associated with longer alkyl tethers [2].

Lipophilicity LogP Drug-likeness ADME prediction

Validated Synthetic Route From 1,5-Pentanediol Delivers High-Yield Access Not Replicable With All Homologous Diols Under Identical Conditions

5-Benzyloxy-1-pentanol is synthesized via a Williamson ether synthesis from 1,5-pentanediol and benzyl chloride in the presence of a base . The monobenzylation of 1,5-pentanediol under crown-ether-catalyzed phase-transfer conditions has been reported as part of a general procedure that demonstrated high yields for a range of 1,n-diols (from C3 to C9) . For the specific C5 substrate (1,5-pentanediol), a synthesis yield of approximately 96% has been documented when using benzyl bromide . This validated high-yield route to the monoprotected product is a practical procurement consideration: the C5 diol precursor (1,5-pentanediol) is an inexpensive commodity chemical, and the monobenzylation selectivity has been optimized and published, reducing the need for extensive in-house method development compared to less commonly employed chain-length analogs .

Synthetic accessibility Monobenzylation Process chemistry

Optimal Research and Industrial Application Scenarios for 5-Benzyloxy-1-pentanol Based on Quantitative Differentiation Evidence


PROTAC Linker Library Synthesis: C5 as the Starting Point for Linker Length Optimization Campaigns

When initiating a PROTAC degrader program, medicinal chemistry teams can procure 5-Benzyloxy-1-pentanol as the C5 benzyl-protected linker building block to serve as the midpoint reference for systematic linker-length SAR exploration. After hydrogenolytic debenzylation, the resulting ω-hydroxyalkyl chain can be conjugated to E3 ligase ligands and target-protein warheads. As supported by the C3–C5–C8 alkyl linker comparison, the C5 tether provides an optimal balance of conformational flexibility and effective molarity for ternary complex formation . The experimentally measured enthalpy of vaporization (56.7 kJ/mol) and density (1.008 g/mL) facilitate accurate handling and formulation calculations during library synthesis .

Natural Product Total Synthesis: Key Intermediate for (±)-Tanikolide and Putaminoxin

Research groups pursuing the total synthesis of bioactive lactone natural products can utilize 5-Benzyloxy-1-pentanol as a direct starting material for the preparation of 5-benzyloxypentanal, a key intermediate in the formal total synthesis of (+)-stemoamide and the total synthesis of (±)-tanikolide [1]. The validated oxidation step (alcohol to aldehyde) benefits from the well-characterized density and refractive index (n20/D 1.505) for incoming material quality verification, ensuring consistent reactivity across synthetic batches .

Process Chemistry Scale-Up: Thermophysical Data Confidence for Distillation Design

For process chemists scaling up reactions involving 5-Benzyloxy-1-pentanol, the availability of an experimentally determined enthalpy of vaporization (56.7 ± 3.0 kJ/mol) from the Yaws compendium enables accurate Aspen Plus or similar process simulation for distillation unit design [2]. This reduces the reliance on group-contribution estimation methods that carry higher uncertainty. In contrast, process engineers working with the C4 or C6 benzyloxy-alkanol homologs may need to invest additional resources in experimental determination of this parameter or accept greater design margin uncertainty [2].

Building Block Procurement for Parallel Medicinal Chemistry: QC Identity Verification by Refractive Index

In high-throughput parallel synthesis laboratories where multiple ω-benzyloxy-1-alkanol building blocks (C3, C4, C5, C6) are handled simultaneously, the distinct refractive index of 5-Benzyloxy-1-pentanol (n20/D 1.505) provides a rapid, non-destructive identity confirmation method . With a Δn20/D of −0.008 relative to the C4 analog (1.513), a simple refractometer reading can distinguish between homologs in under 30 seconds, preventing costly synthetic errors caused by building block misidentification [3]. This QC advantage is specifically relevant for procurement teams stocking multiple chain-length variants.

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